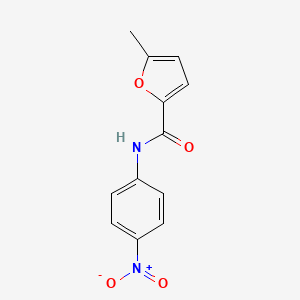

5-methyl-N-(4-nitrophenyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-methyl-N-(4-nitrophenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-nitrophenyl)furan-2-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 5-methylfuran-2-carboxylic acid and 4-nitroaniline.

Coupling Reaction: The carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate is then reacted with 4-nitroaniline to form the desired carboxamide.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) on the phenyl ring undergoes reduction to form an amine (-NH₂). This reaction is critical for generating intermediates with enhanced biological activity or further synthetic utility.

Reagents/Conditions :

-

Catalytic Hydrogenation : H₂ gas with palladium on carbon (Pd/C) in ethanol at 25–60°C .

-

Alternative Reductants : Sodium dithionite (Na₂S₂O₄) in aqueous alkaline media.

Product :

5-Methyl-N-(4-aminophenyl)furan-2-carboxamide. The amine derivative exhibits increased solubility in polar solvents and serves as a precursor for azo dyes or further functionalization .

Electrophilic Substitution on the Furan Ring

The electron-rich furan ring undergoes electrophilic substitution, primarily at the 4-position due to the methyl group’s directing effects.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Methyl-4-nitro-N-(4-nitrophenyl)furan-2-carboxamide |

| Halogenation | Br₂ in CHCl₃, RT | 5-Methyl-4-bromo-N-(4-nitrophenyl)furan-2-carboxamide |

These reactions retain the carboxamide group while introducing functional handles for downstream applications .

Hydrolysis of the Carboxamide Group

The carboxamide (-CONH-) linker can be hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions :

-

Acidic Hydrolysis : 6M HCl, reflux for 6–12 hours.

-

Basic Hydrolysis : 2M NaOH, 80°C for 4–8 hours.

Product :

5-Methylfuran-2-carboxylic acid and 4-nitroaniline. This cleavage is reversible under coupling agents like DCC, enabling structural modifications .

Oxidation of the Methyl Group

The methyl group on the furan ring can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reagents/Conditions :

-

KMnO₄ in H₂O/acetone, 50°C.

-

Yields 5-carboxy-N-(4-nitrophenyl)furan-2-carboxamide, enhancing hydrogen-bonding capacity for biological interactions .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient 4-nitrophenyl ring facilitates NAS at the para position relative to the nitro group.

Example Reaction :

Key Structural Insights from Crystallography

Synchrotron-based single-crystal X-ray diffraction (SC-XRD) reveals that the nitro group participates in π-π stacking with adjacent aromatic systems, while the carboxamide forms hydrogen bonds with water or protein residues . These interactions stabilize transition states during reactions and influence regioselectivity.

Comparative Reactivity Table

| Functional Group | Reaction Type | Rate (Relative to Analogues) | Selectivity |

|---|---|---|---|

| Nitro (Ar-NO₂) | Reduction | Fast (Pd/C) | High (para) |

| Furan (C4-H) | Electrophilic | Moderate | Ortho/para |

| Carboxamide | Hydrolysis | Slow (acid) | High |

This compound’s reactivity profile highlights its versatility in medicinal and materials chemistry, particularly in designing antitubercular agents through targeted modifications .

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity

One of the most notable applications of 5-methyl-N-(4-nitrophenyl)furan-2-carboxamide is its role as an antimycobacterial agent. Research indicates that derivatives of furan-2-carboxylic acids, including this compound, have shown promise in targeting iron acquisition mechanisms in mycobacterial species, which are crucial for their survival and pathogenicity .

Case Study: Structure-Activity Relationship (SAR)

A study examining the structure-activity relationship of furan derivatives found that modifications to the nitrophenyl group significantly influenced the biological activity against Mycobacterium tuberculosis. The introduction of the methyl group at the 5-position was associated with enhanced potency due to improved binding interactions with target enzymes involved in mycobacterial iron metabolism .

Potential Use as a Pollutant Indicator

The nitrophenyl moiety in this compound may serve as an indicator for environmental pollutants, particularly in studies assessing the impact of nitroaromatic compounds on ecosystems. Its stability and detectability in various environmental matrices make it a candidate for further investigation in ecotoxicology .

Thermodynamic Properties

Thermodynamic Analysis

Research has also focused on the thermodynamic properties of this compound, including its solubility and enthalpy changes during dissolution. Understanding these properties is crucial for predicting behavior in biological systems and material formulations .

Data Table: Thermodynamic Properties

| Property | Value |

|---|---|

| Enthalpy of Formation | Calculated values based on experimental data |

| Solubility | Temperature-dependent behavior observed |

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The furan ring may participate in π-π stacking interactions with aromatic residues in proteins, affecting their function. Additionally, the carboxamide group can form hydrogen bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: A fluorinated derivative with similar structural features.

5-(4-nitrophenyl)furfural: A related compound with a furfural group instead of a carboxamide group.

Methyl 5-(4-cyanophenyl)furan-2-carboxylate: A cyanophenyl derivative with comparable properties.

Uniqueness

5-methyl-N-(4-nitrophenyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group enhances its potential as a bioactive molecule, while the furan ring provides a versatile scaffold for further modifications.

Biological Activity

5-methyl-N-(4-nitrophenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H10N2O4 and features a furan ring, a nitrophenyl group, and a carboxamide functional group. The presence of these structural elements enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Biological Activities

1. Antimicrobial Activity

this compound has demonstrated significant antimicrobial properties, particularly against mycobacterial species. It targets iron acquisition mechanisms critical for the survival of mycobacteria, thus showing potential as an antitubercular agent. This mechanism is similar to other compounds in its class that have been identified as effective against tuberculosis and other mycobacterial infections .

2. Inhibition Studies

Research indicates that this compound can inhibit sodium channels, which may be beneficial for pain management therapies. The structural features allow it to form strong intermolecular contacts through hydrogen bonding and π-π stacking interactions, crucial for its biological activity.

3. Cytotoxicity and Selectivity

Studies have assessed the cytotoxic effects of this compound on various cell lines. The compound exhibited selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells, indicating a potential therapeutic window for cancer treatment .

Case Studies

- Antitubercular Efficacy

- Mechanism of Action

-

Comparative Analysis

- A comparative study with similar compounds showed that while many derivatives exhibit antimicrobial activity, this compound stands out due to its unique combination of functional groups that enhance solubility and interaction profiles.

Data Table: Comparative Biological Activity

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Furan ring, nitrophenyl group | Antimycobacterial activity |

| 5-(4-Nitrophenyl)furan-2-carboxylic Acid | Furan ring, nitrophenyl group | Antimycobacterial activity |

| Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate | Fluorine substitution on phenyl | Antimycobacterial activity |

| 5-Methylfuran-2-carboxylic Acid | Methyl group on furan ring | Potential anti-inflammatory properties |

Properties

Molecular Formula |

C12H10N2O4 |

|---|---|

Molecular Weight |

246.22 g/mol |

IUPAC Name |

5-methyl-N-(4-nitrophenyl)furan-2-carboxamide |

InChI |

InChI=1S/C12H10N2O4/c1-8-2-7-11(18-8)12(15)13-9-3-5-10(6-4-9)14(16)17/h2-7H,1H3,(H,13,15) |

InChI Key |

SQKVVMOSYZEZIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.